Cyanthoate is a chemical compound with the molecular formula and a molecular weight of approximately 294.31 g/mol. It is classified as a thiophosphate and is recognized for its applications in agriculture as a pesticide and insecticide. The compound has garnered attention for its potential anticancer properties, particularly within traditional Chinese medicine, where it has been utilized for centuries to treat various ailments .
Additionally, cyanthoate can be involved in reactions such as:
Cyanthoate exhibits notable biological activity, particularly its potential anticancer effects. Research has indicated that it can induce apoptosis (programmed cell death) in human cancer cells, making it a subject of interest in cancer therapy studies .
Moreover, as a pesticide, cyanthoate acts by disrupting the normal functioning of the nervous system in insects through inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. This mechanism contributes to its effectiveness as an insecticide but raises concerns regarding toxicity to non-target organisms, including humans .
Cyanthoate can be synthesized through several methods, commonly involving the reaction of thiophosphoryl chloride with alcohols or amines. A notable synthesis pathway includes:
Cyanthoate is primarily used in agriculture as a pesticide and insecticide due to its effectiveness against a range of pests. Its applications include:
Studies on cyanthoate's interactions focus on its biochemical activity and toxicological effects. Notable findings include:
Cyanthoate shares similarities with several other organophosphorus compounds and pesticides. Here are some comparable compounds:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Malathion | Organophosphate | Insecticide | Broad-spectrum effectiveness |
| Chlorpyrifos | Organophosphate | Insecticide | Neurotoxic effects on insects |
| Parathion | Organophosphate | Insecticide | Highly toxic; restricted use |
| Dimethoate | Organophosphate | Insecticide | Systemic action in plants |
Cyanthoate's uniqueness lies in its dual role as both a pesticide and a potential therapeutic agent against cancer, differentiating it from other organophosphates primarily used for pest control .
The development of organophosphate synthesis has deep historical roots dating back to the early 19th century. The earliest recorded organophosphate synthesis was accomplished by Jean Pierre Boudet in 1801, who reacted alcohol with phosphoric acid to obtain an organophosphate compound [1]. This was followed by Jean Louis Lassaigne in 1820, who reacted ethanol with phosphoric acid to produce triethylphosphate [2] [1]. The work was later refined by Franz Anton Voegeli in 1848, who systematically developed methods for synthesizing diethyl and triethyl phosphates [3].
The fundamental breakthrough in organophosphate chemistry came through the work of Philippe de Clermont and Russian chemist Wladimir Moschnin in 1854, working in the laboratory of Adolphe Wurtz in Paris [1]. They successfully synthesized tetraethylpyrophosphate, which became the first organophosphate cholinesterase inhibitor [4]. However, neither the toxicity nor the mode of action of these compounds was understood at the time, with de Clermont describing the compound merely as "a thick and sticky liquid, with an intense taste and a special smell" [3].
The modern era of organophosphate synthesis began with Alexander Williamson's serendipitous discovery in 1851 of efficient ether synthesis using ethyl iodide and potassium salts [2]. This methodology revolutionized organophosphate production by providing a more reliable and efficient pathway for ester bond formation. Prior to Williamson's method, the direct reaction between alcohols and acids remained the only viable approach for generating phosphate esters [5].
The most significant advancement in organophosphate synthesis came through the work of Gerhard Schrader at I.G. Farbenindustrie in Germany. Beginning in 1936, Schrader developed systematic approaches to organophosphate synthesis that focused on optimizing both insecticidal activity and stability [1] [6]. His methodologies established the foundation for industrial-scale organophosphate production and led to the synthesis of thousands of organophosphate compounds [1].
Cyanthoate, with the chemical formula C₁₀H₁₉N₂O₄PS and systematic name S-{2-[(2-cyanopropan-2-yl)amino]-2-oxoethyl} O,O-diethyl phosphorothioate, represents a complex organophosphate compound incorporating both phosphorothioate and amide functionalities [7] [8]. The synthesis of Cyanthoate involves multiple sequential reaction mechanisms that must be carefully controlled to achieve the desired product configuration.
The primary synthetic pathway for Cyanthoate begins with the formation of the phosphorothioate backbone through alcoholysis of phosphorus oxychloride. The fundamental reaction mechanism follows the general pathway: O=PCl₃ + 3 ROH → O=P(OR)₃ + 3 HCl, where aluminum trichloride or magnesium chloride serve as catalysts [9]. However, for phosphorothioate synthesis, sulfur substitution must be incorporated, typically through oxidation of phosphite esters using sulfurizing reagents [10].
The phosphorothioate formation mechanism proceeds through nucleophilic attack of the trialkyl phosphite by an electrophilic sulfurizing reagent, most commonly S-cyanoethyl methylthiosulfonate [11]. This reaction demonstrates complete retention of stereochemical configuration with respect to the attacking lone pair on phosphorus [11]. The mechanism involves initial coordination of the sulfurizing agent to the phosphorus center, followed by concerted bond formation and elimination of the leaving group.
The incorporation of the cyanohydrin-derived substituent in Cyanthoate synthesis requires careful consideration of nucleophilic addition mechanisms. The cyanohydrin formation follows a two-step process involving initial nucleophilic attack by cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [12] [13]. The reaction mechanism demonstrates high sensitivity to pH conditions, with optimal yields achieved under slightly basic conditions where free cyanide ions are available for nucleophilic attack [14].
Temperature control during Cyanthoate synthesis proves critical for maintaining reaction selectivity and preventing unwanted side reactions. Hydrolysis reactions become increasingly problematic at elevated temperatures, with organophosphate esters demonstrating rapid degradation above 100°C [15]. The alkaline hydrolysis mechanism for phosphorothioate compounds follows either a multistep pathway characterized by pentavalent intermediates or a single-step direct displacement mechanism, depending on the nucleophile conformation [15].
Cyanthoate demonstrates moderate solubility in water with a reported solubility of 70 grams per liter at 20 degrees Celsius [2] [3] [4]. This aqueous solubility value of 70,000 milligrams per liter classifies cyanthoate as a moderately water-soluble compound, which is significant for its environmental fate and biological availability [2].
The compound exhibits higher solubility in organic solvents compared to water [3]. This enhanced solubility in organic media facilitates its application in various formulations and contributes to its utility in agricultural applications [3]. The moderate polarity of cyanthoate, as indicated by its XLogP3-AA value of 0.4 [1], suggests a balanced hydrophilic-lipophilic character.
Based on molecular structure analysis, cyanthoate is expected to demonstrate good solubility in polar solvents. The presence of multiple polar functional groups, including the phosphorothioate moiety, amide linkage, and nitrile group, contributes to favorable interactions with polar solvents through hydrogen bonding and dipole-dipole interactions [1]. The compound contains one hydrogen bond donor and six hydrogen bond acceptors [1], supporting its affinity for polar solvent systems.
The solubility in nonpolar solvents is expected to be limited based on the molecular structure and the relatively low XLogP3 value of 0.4 [1]. The presence of multiple polar functional groups and the overall molecular architecture suggest reduced compatibility with purely nonpolar solvent systems.
| Solvent Type | Solubility | Key Characteristics |
|---|---|---|
| Water | 70 g/L (20°C) | Moderate aqueous solubility |
| Polar organic solvents | Enhanced | Favorable hydrogen bonding interactions |
| Nonpolar solvents | Limited | Restricted by polar functional groups |
While specific thermal decomposition data for cyanthoate was not directly available, analysis of structurally related compounds provides insights into expected thermal behavior. Cyanate ester compounds and polycyanurates, which share structural similarities with cyanthoate, exhibit major mass loss at approximately 450 degrees Celsius [5] [6] [7]. These compounds demonstrate thermal stability through homolytic cleavage of hydrocarbon backbone structures at elevated temperatures.
Cyano-containing compounds generally undergo thermal degradation in the temperature range of 400 to 500 degrees Celsius [8] [9] [10]. The thermal degradation mechanism typically involves decyclization and molecular rearrangement processes. For cyanthoate, the cyano group attached to the tertiary carbon center may influence the overall thermal stability profile.
Organophosphate compounds exhibit variable thermal decomposition temperatures, typically ranging from 200 to 400 degrees Celsius, depending on substituent effects and molecular structure [5]. The phosphorothioate moiety in cyanthoate may contribute to thermal lability at moderate temperatures.
Based on structural analogies, cyanthoate is expected to exhibit thermal decomposition in multiple stages:
| Temperature Range | Expected Process | Structural Components Affected |
|---|---|---|
| 200-300°C | Initial bond cleavage | Phosphorothioate ester bonds |
| 350-450°C | Secondary decomposition | Cyano and amide groups |
| >450°C | Complete degradation | All molecular fragments |
Under acidic conditions, cyanthoate is expected to undergo enhanced degradation through acid-catalyzed hydrolysis mechanisms. The phosphorothioate ester bonds are particularly susceptible to acid-catalyzed hydrolysis, where protonation of the oxygen atoms increases the electrophilicity of the phosphorus center, facilitating nucleophilic attack by water molecules.
At neutral pH, cyanthoate demonstrates moderate stability with slow spontaneous hydrolysis occurring over extended time periods. The hydrolysis rate under neutral conditions is primarily governed by the intrinsic reactivity of the phosphorothioate bonds and the steric environment around the phosphorus center.
Basic conditions are expected to promote enhanced degradation of cyanthoate through base-catalyzed hydrolysis mechanisms. Hydroxide ions act as strong nucleophiles, directly attacking the phosphorus center and leading to faster hydrolysis kinetics compared to neutral and acidic conditions [11] [12] [13].
The primary hydrolysis pathway involves nucleophilic attack on the phosphorus center by water molecules or hydroxide ions, depending on pH conditions. This results in the cleavage of phosphorus-oxygen or phosphorus-sulfur bonds, leading to the formation of hydrolysis products including phosphoric acid derivatives and the corresponding alcohols.
| pH Range | Stability | Primary Mechanism | Relative Rate |
|---|---|---|---|
| < 4 | Low | Acid-catalyzed hydrolysis | Fast |
| 4-8 | Moderate | Spontaneous hydrolysis | Slow |
| > 8 | Low | Base-catalyzed hydrolysis | Very Fast |
Studies on related cyanate compounds have shown that hydrolysis rate constants vary significantly with pH, with first-order kinetics typically observed under controlled conditions [12]. The presence of multiple functional groups in cyanthoate may result in complex hydrolysis kinetics with parallel reaction pathways.
Ultraviolet light at 254 nanometers has been demonstrated to be the most effective for degrading cyano-containing compounds [14] [15]. Direct photochemical bond cleavage occurs through the absorption of high-energy photons, leading to homolytic bond breaking and radical formation. For cyanthoate, the cyano group and aromatic-like structures may serve as chromophores for UV absorption.
Under UV-Visible light conditions, cyanthoate is expected to exhibit moderate degradation efficiency [14] [15]. The broader wavelength range provides multiple photochemical activation pathways, although the overall efficiency is typically lower than monochromatic UV sources due to the distribution of photon energy across the spectrum.
Simulated solar light conditions result in lower degradation efficiency compared to UV sources but remain environmentally relevant [15]. Natural sunlight-induced degradation represents the most realistic environmental exposure scenario and demonstrates the potential for photochemical transformation under ambient conditions.
Direct photolysis of cyanthoate without photosensitizers is expected to be relatively slow [14] [15]. The process involves:
The photodegradation kinetics of cyanthoate are expected to follow pseudo-first-order kinetics under constant light intensity conditions. The degradation rate depends on:
| Light Source | Relative Efficiency | Primary Mechanism | Environmental Relevance |
|---|---|---|---|
| UV-C (254 nm) | Highest | Direct photolysis | Laboratory/treatment |
| UV-B/UV-A | Moderate | Mixed photochemistry | Environmental |
| Solar simulation | Lower | Natural photodegradation | Field conditions |
| Visible light | Minimal | Indirect processes | Ambient exposure |
Based on studies of related compounds, photodegradation of cyanthoate may produce:
Acute Toxic